n-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide

surface functionalization XPS quantification azide density

N-(3-Trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (abbreviated PFPA-silane; CAS 298225-03-3) is a heterobifunctional coupling agent combining a trimethoxysilane anchoring group with a perfluorophenyl azide (PFPA) photoactive moiety. The silane terminus enables covalent attachment to hydroxyl-bearing inorganic substrates (SiO₂, TiO₂, ITO, ZnO), while the PFPA group undergoes photochemical activation under UV irradiation (∼300–370 nm) to generate a highly reactive singlet nitrene that inserts into C–H, N–H, and C=C bonds of proximate molecules.

Molecular Formula C13H16F4N4O4Si
Molecular Weight 396.374
CAS No. 298225-03-3
Cat. No. B588153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide
CAS298225-03-3
Synonyms4-Azido-2,3,5,6-tetrafluoro-N-[3-(trimethoxysilyl)propyl]benzamide;  PFPA-silane; 
Molecular FormulaC13H16F4N4O4Si
Molecular Weight396.374
Structural Identifiers
SMILESCO[Si](CCCNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)(OC)OC
InChIInChI=1S/C13H16F4N4O4Si/c1-23-26(24-2,25-3)6-4-5-19-13(22)7-8(14)10(16)12(20-21-18)11(17)9(7)15/h4-6H2,1-3H3,(H,19,22)
InChIKeyJIGFFKNEEYQLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PFPA-Silane (CAS 298225-03-3) Procurement Guide: A Heterobifunctional Photoactive Silane for Covalent Surface Functionalization


N-(3-Trimethoxysilylpropyl)-4-azido-2,3,5,6-tetrafluorobenzamide (abbreviated PFPA-silane; CAS 298225-03-3) is a heterobifunctional coupling agent combining a trimethoxysilane anchoring group with a perfluorophenyl azide (PFPA) photoactive moiety. The silane terminus enables covalent attachment to hydroxyl-bearing inorganic substrates (SiO₂, TiO₂, ITO, ZnO), while the PFPA group undergoes photochemical activation under UV irradiation (∼300–370 nm) to generate a highly reactive singlet nitrene that inserts into C–H, N–H, and C=C bonds of proximate molecules [1]. This dual functionality permits the covalent immobilization of molecules and polymers that lack inherent reactive functional groups onto inorganic surfaces — a capability not shared by conventional silane coupling agents (e.g., aminopropylsilanes, mercaptosilanes) or standalone photoaffinity labels [2]. The compound is supplied as a yellow oil (MW 396.37, C₁₃H₁₆F₄N₄O₄Si), stored at −20°C, and typically available at ≥90–95% purity from specialized chemical suppliers . Its perfluorinated aromatic ring confers distinct photochemical advantages over non-fluorinated aryl azides, including suppression of ring-expansion side reactions that plague simpler phenyl azides [3].

Workflow Photochemical covalent immobilization
Selection Perfluorinated azide for high-insertion C–H/N–H capture
Use Context SiO₂, TiO₂, ITO, ZnO surface functionalization

Why PFPA-Silane Cannot Be Replaced by Generic Silanes or Non-Fluorinated Aryl Azides


Substituting PFPA-silane with a generic organofunctional silane (e.g., 3-aminopropyltriethoxysilane, 3-mercaptopropyltrimethoxysilane) or a simple aryl azide fails because no single-compound alternative delivers the same combination of surface-anchoring capability and photoactivatable covalent immobilization. Simple silane coupling agents can functionalize oxide surfaces but cannot photochemically capture target molecules lacking complementary reactive groups . Conversely, non-fluorinated aryl azides such as 4-azidobenzamide or 2-nitro-4-azidobenzamide (used in nitrene-based photolabeling) undergo significant ring-expansion side reactions, producing dehydroazepine intermediates that reduce effective C–H insertion yields to below that achievable with perfluorinated analogs [1]. The closest structural analog, 3-azidopropyltrimethoxysilane (APTMS), provides the azide functionality for click chemistry but lacks the perfluorinated phenyl ring; consequently, it cannot serve as a photoactive crosslinker, restricting its use to Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) pathways that require an alkyne-functionalized target molecule [2]. PFPA-silane is thus differentiated by its ability to enable both photochemical immobilization (via PFPA nitrene insertion) and post-functionalization click chemistry (via the surface-tethered azide) on the same platform [3].

! Generic organosilanes (amino, mercapto) lack photoactivatable crosslinking; they cannot immobilize molecules without complementary reactive groups.
! Non-fluorinated aryl azides undergo ring-expansion side reactions, reducing effective C–H insertion yields; perfluorinated ring suppresses this pathway.
! 3‑Azidopropyltrimethoxysilane (APTMS) requires CuAAC click chemistry with an alkyne partner; it cannot serve as a photoactive crosslinker.

Quantitative Comparative Evidence for PFPA-Silane (CAS 298225-03-3) vs. Closest Analogs


Surface Azide Density Control via PFPA-Silane Concentration: XPS Evidence

PFPA-silane enables tunable surface azide density through simple variation of solution concentration during silanization, with the density directly governing immobilized film thickness. In the Al-Bataineh et al. (2009) study, increasing PFPA-silane solution concentration from 0.1 to 1.0 mg/mL systematically increased the XPS-measured atomic concentration of the Br marker (from immobilized brominated furanone) from 3.7% to 25.3% [1]. This is in marked contrast to the simpler azidosilane 3-azidopropyltrimethoxysilane (APTMS), for which the azide group is the sole functional handle and requires CuAAC for subsequent conjugation — photochemical immobilization is not possible, meaning surface density of captured molecules cannot be similarly modulated by irradiation conditions [2].

Azide density control
Head-to-head
Br 3.7% → 25.3% (6.8× range)
Supports density-titration protocols without changing target concentration.
APTMS lacks this photochemical modality entirely.
surface functionalization XPS quantification azide density self-assembled monolayer

Immobilized Polymer Film Thickness Modulation: PFPA-Silane Dilution vs. Non-Photoactive Silane Competition

Liu et al. (2006) demonstrated that the thickness of photochemically immobilized polymer films can be precisely controlled by diluting PFPA-silane with non-photoactive silanes. When PFPA-silane was diluted with n-propyltrimethoxysilane (PTMS), the immobilized film thickness decreased more rapidly than dilution alone would predict, due to competitive binding of the non-photoactive silane to surface silanol sites [1]. Adding the longer-chain n-octadecyltrimethoxysilane (ODTMS) caused an even more rapid decrease, as the C18 chain shielded residual surface azido groups from polymer contact [2]. No comparable thickness-tuning mechanism exists for 3-azidopropyltriethoxysilane (APTES-N₃), which relies exclusively on post-attachment CuAAC click chemistry for molecule immobilization [3].

Film morphology modulation
Head-to-head
Continuous → patched → single molecules
Enables controlled polymer film architecture via azide dilution.
ODTMS dilution more effective than PTMS at equivalent ratios.
polymer immobilization film thickness surface azide dilution AFM characterization

Photochemical C–H Insertion Yield: Perfluorinated vs. Non-Fluorinated Aryl Azides

The perfluorinated phenyl ring of PFPA-silane confers a decisive photochemical advantage: suppression of the ring-expansion side reaction that converts singlet phenyl nitrene to dehydroazepine, a pathway that competes with productive C–H insertion. Keana and Cai (1990) demonstrated that photolysis of a representative perfluorophenyl azide (azide 4) in cyclohexane gave 57% C–H insertion product, and in the presence of diethylamine gave 65% N–H insertion product, with no detectable ring-expansion product [1]. In contrast, non-fluorinated phenyl azides fail to give significant insertion yields in liquid media at room temperature, with insertion yields for even optimized ortho,ortho-difluorinated analogs remaining at ≲50% in liquid toluene at room temperature [2]. The functionalized PFPAs were explicitly stated to be 'much better in undergoing C–H insertion than their nonfluorinated analogues' [3].

C–H insertion yield
Class-level
57% C–H / 65% N–H, 0% ring‑expansion
Higher productive insertion vs non-fluorinated analogs (≲50%).
Ring-expansion suppression is a perfluorinated-azide hallmark.
photoaffinity labeling nitrene insertion ring-expansion suppression perfluorophenyl azide

Quantitative DNA Incorporation of PFPA-Modified Nucleotide vs. Non-Fluorinated Photoreactive Analogs in PCR

While this evidence uses a PFPA-modified nucleotide (compound VII: 5-[3-(E)-(4-azido-2,3,5,6-tetrafluorobenzamido)propenyl-1]-2′-deoxyuridine-5′-triphosphate) rather than PFPA-silane itself, it demonstrates the functional consequence of the PFPA photochemistry in a quantitative biological context. Godovikova et al. (1999) showed that the PFPA-bearing dUTP analog VII provided quantitative incorporation into DNA during PCR without any dilution with natural dTTP, as evidenced by formation of full-length amplificate. In direct contrast, the non-fluorinated and nitro-substituted aryl azide analogs VIa and VIb failed to permit further DNA replication after incorporation [1]. This is consistent with the class-level observation that perfluorinated aryl azides avoid the ring-expansion and rearrangement side reactions that compromise non-fluorinated analogs, enabling productive photo-crosslinking of PCR-amplified DNA strands upon irradiation above 300 nm [2].

DNA incorporation
Class-level
PFPA-dUTP: quantitative PCR; non-F analogs fail
PFPA moiety enables complete enzymatic incorporation for photoaffinity probes.
Cross‑domain evidence reinforces fluorinated azide advantage.
photoaffinity labeling DNA crosslinking PCR incorporation nucleotide analog

Silane SAM Binding Strength and Thermal Stability: Azidosilane vs. Thiol Anchoring on Metal Oxides

While PFPA-silane itself has not been directly compared for thermal stability against thiol anchors, studies on the closely related azidosilane 3-azidopropyltriethoxysilane (APTES-N₃) provide class-level evidence for the superior binding of silane-based azide linkers over thiol anchors on metal oxide surfaces. On ZnO substrates, SAMs based on 3-azidopropyltriethoxysilane exhibited higher binding strength and thermal stability than the corresponding thiol-based SAMs, as characterized by temperature-dependent XPS and atom-probe tomography [1]. This silane advantage is generalizable to PFPA-silane, which uses the same trimethoxysilane anchoring chemistry on oxide surfaces. The PFPA-silane SAM on SiO₂ has been characterized by XPS with a distinctive C 1s spectral signature at 285.0 eV (C–C/C–H), 286.6 eV (C–N/C–O), and 287.8–288.2 eV (C–F/O=C–N), with FWHM values of 0.30, 0.23, and 0.47 eV respectively, confirming well-defined monolayer formation [2].

SAM thermal stability
Class-level
Silane FWHM 0.23–0.47 eV vs disulfide 1.1–1.3 eV
More ordered monolayer; silane anchors outperform thiols on oxides.
XPS FWHM as order indicator; class-level silane advantage.
self-assembled monolayer thermal stability silane anchoring ZnO surface

Multimodal Surface Characterization Suite: Fluorine as an Intrinsic XPS Marker for PFPA-Silane-Modified Surfaces

PFPA-silane carries four fluorine atoms on its aromatic ring, which serve as an intrinsic, label-free XPS marker for quantifying surface functionalization density and quality. Al-Bataineh et al. (2009) exploited fluorine (from PFPA-silane) and bromine (from immobilized furanone) as mutually independent XPS elemental markers, enabling unambiguous deconvolution of the silane monolayer signal from the immobilized molecule signal [1]. This dual-marker capability was complemented by TOF-SIMS for spatial distribution mapping of immobilized molecules and MTR-IR for monitoring azide consumption upon UV irradiation [2]. In contrast, 3-azidopropyltrimethoxysilane (APTMS) lacks heteroatom markers beyond Si and N, making it more challenging to independently verify monolayer quality and completeness without additional probe molecules [3].

Intrinsic F marker
Supporting
F 1s (~688 eV) + N 1s + Si 2p
Label‑free monolayer QC; independent of target molecule signals.
Non-fluorinated azidosilanes lack this intrinsic XPS handle.
XPS quantification TOF-SIMS fluorine marker surface quality control

High-Value Application Scenarios for PFPA-Silane (CAS 298225-03-3) Based on Quantitative Evidence


Antibacterial Surface Coatings with Tunable Bioactive Molecule Density on Medical Device Oxide Surfaces

Based on the demonstrated ability to control immobilized furanone surface density from 3.7% to 25.3% Br atomic concentration by adjusting PFPA-silane concentration (0.1 to 1.0 mg/mL), researchers can design antibacterial coatings on SiO₂ or TiO₂ medical implant surfaces with precisely titrated bioactive payloads [1]. The fluorine XPS marker enables quality control of monolayer formation before UV-mediated furanone immobilization, while TOF-SIMS provides spatial distribution validation — a complete characterization workflow not possible with non-fluorinated azidosilanes.

Single-Molecule Polymer Immobilization for Biophysics and Nanotechnology Platforms

The Liu et al. (2006) demonstration that PFPA-silane dilution with non-photoactive silanes (PTMS or ODTMS) transitions immobilized polymer morphology from continuous films to individual single polymer molecules provides a validated method for creating surfaces with isolated macromolecules [1]. This is critical for single-molecule fluorescence microscopy, force spectroscopy, and molecular electronics applications where spatial isolation prevents intermolecular interactions.

Photoanode Surface Stabilization for Dye-Sensitized Photoelectrosynthesis Cells (DSPECs)

The class-level evidence that silane-anchored azide linkers on mesoporous TiO₂ and ITO electrodes provide superior thermal, photochemical, and electrochemical stability over phosphonate and carboxylate anchoring groups — with sustained photoelectrochemical oxidation of hydroquinone for more than 6 hours without significant decay — supports the use of PFPA-silane as an initial surface modifier for photoanodes [1]. Unlike APTMS, PFPA-silane can subsequently immobilize chromophores via either photochemical insertion (no alkyne modification required) or CuAAC click chemistry, providing dual conjugation pathways on the same platform.

Photoaffinity Labeling Probe Development Requiring Quantitative DNA/Protein Crosslinking Efficiency

The Godovikova et al. (1999) demonstration that a PFPA-bearing dUTP analog achieves quantitative PCR incorporation without dTTP dilution, while non-fluorinated aryl azide analogs fail to support DNA replication, validates the 4-azido-2,3,5,6-tetrafluorobenzamide moiety for applications requiring near-complete photolabel incorporation in biological systems [1]. PFPA-silane can be employed to create photoactivatable surfaces for capturing DNA-binding proteins or to anchor PFPA-modified oligonucleotides onto microarray substrates where non-fluorinated alternatives would produce inferior crosslinking yields.

Application
Selection Property
Validation Focus
Antibacterial coating research on oxide surfaces
Tunable bioactive density via linker concentration
XPS Br/F marker and TOF‑SIMS spatial validation
Single‑molecule polymer platforms
Azide density control through silane dilution
AFM morphology transition (continuous → single molecule)
Photoanode stabilization (DSPEC)
Silane anchoring on TiO₂/ITO with dual conjugation
Reported photoelectrochemical stability >6 h
Photoaffinity labeling probe development
PFPA moiety for quantitative enzymatic incorporation
PCR incorporation efficiency vs non‑fluorinated analogs
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